molecular formula C18H20ClN3O2 B2866159 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide CAS No. 1825577-57-8

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide

Cat. No. B2866159
CAS RN: 1825577-57-8
M. Wt: 345.83
InChI Key: YYRVABFXSFKQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential use in scientific research. TBOA belongs to the family of oxazole derivatives and is a potent inhibitor of excitatory amino acid transporters (EAATs).

Mechanism of Action

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide acts as a non-competitive inhibitor of EAATs, binding to the transporter protein and preventing the reuptake of glutamate into the presynaptic neuron. This results in an increase in the extracellular concentration of glutamate, which can activate postsynaptic glutamate receptors and enhance synaptic transmission.
Biochemical and Physiological Effects:
3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide has been found to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of Parkinson's disease. 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide has also been shown to enhance long-term potentiation, a process that is thought to underlie learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide in lab experiments is its potency as an inhibitor of EAATs. This allows for the selective modulation of glutamate transmission, which can be useful in studying the role of glutamate in various physiological and pathological processes. However, 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide is also known to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide. One area of interest is the role of glutamate transmission in psychiatric disorders such as depression and anxiety. 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide may be useful in studying the underlying mechanisms of these disorders and developing new treatments. Another potential application of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where glutamate transmission is thought to play a role in disease progression. Finally, 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide may have potential as a therapeutic agent in its own right, either as a standalone treatment or in combination with other drugs.

Synthesis Methods

The synthesis of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by the reaction of the resulting compound with 2-chlorobenzyl bromide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide has been extensively studied for its potential use in scientific research. It is a potent inhibitor of EAATs, which are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. By inhibiting EAATs, 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide can increase the extracellular concentration of glutamate, leading to enhanced synaptic transmission and neuronal excitability.

properties

IUPAC Name

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)-cyanomethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-18(2,3)15-11-21-17(24-15)9-8-16(23)22-14(10-20)12-6-4-5-7-13(12)19/h4-7,11,14H,8-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRVABFXSFKQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCC(=O)NC(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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